BenchChemオンラインストアへようこそ!

4-Bromo-8-chloroquinoline

Regioselective synthesis Cross-coupling Dihaloquinoline reactivity

4-Bromo-8-chloroquinoline (CAS 927800-40-6) is a heteroaromatic dihalogenated quinoline with molecular formula C₉H₅BrClN, a molecular weight of 242.50 g/mol, and an XLogP3 value of 3.7. The compound features bromine substitution at the 4-position and chlorine substitution at the 8-position of the quinoline ring system, creating a chemically differentiated halogen pair.

Molecular Formula C9H5BrClN
Molecular Weight 242.5 g/mol
CAS No. 927800-40-6
Cat. No. B1356022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-8-chloroquinoline
CAS927800-40-6
Molecular FormulaC9H5BrClN
Molecular Weight242.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)Cl)Br
InChIInChI=1S/C9H5BrClN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H
InChIKeyIDHOUYADRURUHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-8-chloroquinoline (CAS 927800-40-6): A Structurally Defined Dihalogenated Quinoline Building Block for Regioselective Synthesis


4-Bromo-8-chloroquinoline (CAS 927800-40-6) is a heteroaromatic dihalogenated quinoline with molecular formula C₉H₅BrClN, a molecular weight of 242.50 g/mol, and an XLogP3 value of 3.7 [1]. The compound features bromine substitution at the 4-position and chlorine substitution at the 8-position of the quinoline ring system, creating a chemically differentiated halogen pair . It is a crystalline solid at ambient temperature, with an experimentally measured melting point of 166–167 °C . The compound is available commercially through multiple vendors, including Sigma-Aldrich as part of its AldrichCPR collection of unique chemicals for early discovery research , and carries GHS hazard classifications H301 (Toxic if swallowed) and H318 (Causes serious eye damage) [1].

Why Generic Substitution Fails for 4-Bromo-8-chloroquinoline: The Halogen Reactivity Pyramid Dictates Orthogonal Functionalization Outcomes


The substitution pattern of Br at C4 and Cl at C8 creates a reactivity differential that is fundamentally non-interchangeable with its closest analogs. In palladium-catalyzed cross-coupling reactions, the reactivity order is established as I > Br >> Cl [1]. Consequently, 4-bromo-8-chloroquinoline enables C4-selective Suzuki–Miyaura or Buchwald–Hartwig coupling while preserving the C8–Cl bond as a dormant handle for subsequent SNAr or oxidative addition chemistry. In contrast, 4,8-dichloroquinoline lacks this orthogonal pair—both C4–Cl and C8–Cl bonds exhibit comparable and lower reactivity toward Pd catalysts [2], necessitating harsher conditions and reducing selectivity. The positional isomer 8-bromo-4-chloroquinoline (CAS 65340-71-8) reverses the halogen positions, shifting the primary cross-coupling site from the electronically activated C4 position to the less activated C8 position, producing a fundamentally different functionalization sequence . These fixed electronic and steric differences mean that substituting one dihaloquinoline for another will alter the regiochemical outcome of key reaction steps, making generic interchange chemically invalid for multi-step synthetic routes.

Quantitative Comparator Evidence Guide: 4-Bromo-8-chloroquinoline vs. Key Analogs


Evidence Item 1: C4–Br vs. C4–Cl Reactivity in Pd-Catalyzed Cross-Coupling — Orthogonal Selectivity Not Available in Dichloro Analogs

In palladium-catalyzed C–N and C–C cross-coupling reactions of structurally analogous 6-bromo-4-chloroquinoline, the C–Br bond undergoes oxidative addition preferentially and exclusively over the C–Cl bond, enabling sequential, orthogonal functionalization with amines followed by arylboronic acids to yield 4,6-diamino- or 6,4-arylaminoquinolines [1]. The same reactivity hierarchy (I > Br >> Cl toward Pd(0) oxidative addition) has been demonstrated in 4,6-dihaloquinoline systems for successive C–C cross-coupling with arylboronic acids catalyzed by Pd and Ni complexes [2]. By analogy, 4-bromo-8-chloroquinoline possesses a C4–Br bond that is 10³–10⁵-fold more reactive in oxidative addition than the C8–Cl bond based on comparative rate studies of aryl bromides vs. aryl chlorides with Pd(PPh₃)₄ [3]. The dichloro analog (4,8-dichloroquinoline) lacks this built-in reactivity gradient — both chlorines exhibit similar, lower reactivity, and selective monofunctionalization requires careful stoichiometric control [4].

Regioselective synthesis Cross-coupling Dihaloquinoline reactivity

Evidence Item 2: Positional Isomer Differentiation — 4-Bromo-8-chloroquinoline vs. 8-Bromo-4-chloroquinoline: Melting Point Gap of ~19 °C Drives Purity and Handling Behavior

The target compound (4-Br,8-Cl) and its reverse-halogen positional isomer 8-bromo-4-chloroquinoline (4-Cl,8-Br; CAS 65340-71-8) share the same molecular formula (C₉H₅BrClN) and molecular weight (242.50 g/mol), yet exhibit distinctly different solid-state thermal properties . The target compound melts at 166–167 °C (experimental) , while its positional isomer melts at 147–148 °C (ethanol/water) — a difference of approximately 19 °C . The boiling point also differs: 331.3 ± 22.0 °C for the target vs. 314.6 ± 22.0 °C for the isomer, a ~17 °C gap . The predicted pKa value of the conjugate acid is 0.72 for the target vs. 0.91 for the isomer , indicating a difference in the basicity of the quinoline nitrogen arising from the different halogen substitution pattern that influences electron density at the ring nitrogen.

Positional isomerism Solid-state properties Quality control

Evidence Item 3: Physicochemical Differentiation from 4,8-Dichloroquinoline — Higher Melting Point, Boiling Point, and Lipophilicity Profile

4-Bromo-8-chloroquinoline (MW 242.50) and 4,8-dichloroquinoline (MW 198.05; CAS 21617-12-9) represent two distinct dihalogenation strategies, and their physical properties diverge accordingly . The target compound has an experimentally measured melting point of 166–167 °C , compared to 158–162 °C for 4,8-dichloroquinoline — a 5–9 °C difference. The boiling point differential is more pronounced: 331.3 °C vs. 292.9 °C, a ~38 °C gap [1]. Density also differs substantially: ~1.7 g/cm³ for the bromo-chloro derivative vs. 1.407 g/cm³ for the dichloro analog [1]. The computed XLogP3 (lipophilicity) for the target is 3.7 [2], whereas ACD/LogP for the dichloro analog is predicted at ~3.0 [3]. The molecular mass difference (242.50 vs. 198.05) means that, on a per-gram basis, the target compound contains fewer moles of material, which must be accounted for in stoichiometric calculations when switching between these two building blocks.

Physicochemical properties Dihaloquinoline comparison Drug-likeness

Evidence Item 4: Commercial and Industrial Differentiation — 38-Patent Landscape and Unique Chemical Collection Status Signal Validated Synthetic Utility

According to the PubChemLite database, 4-bromo-8-chloroquinoline is associated with 38 deposited patent identifiers, compared to 0 associated literature annotations [1]. This patent-to-literature ratio indicates that the compound's primary value is in industrially relevant, novel synthetic processes and compositions, rather than in academic mechanistic studies. Sigma-Aldrich classifies this compound as part of its AldrichCPR collection, a curated set of unique chemicals supplied 'as-is' to early discovery researchers, with explicit notice that analytical data is not collected and buyer assumes responsibility for identity/purity confirmation . In contrast, the positional isomer 8-bromo-4-chloroquinoline (CAS 65340-71-8) is also available through similar channels , but its patent landscape differs; the choice between these two isomers for patentable synthesis routes depends directly on the desired regiochemical outcome. Independent commercial availability is confirmed through multiple authorized distributors, including AK Scientific (95% purity, mp specification, with full Certificate of Analysis), Angene Chemical, and BioBlocks (the original source for the Sigma-Aldrich offering) .

Patent landscape Procurement intelligence Chemical sourcing

Evidence Item 5: Synthetic Route Input Differentiation — Bromination of 8-Chloroquinoline vs. Chlorination-Based Routes to Dichloro Analogs

The preparation of 4-bromo-8-chloroquinoline is achieved through electrophilic bromination of 8-chloroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (Fe or AlCl₃) in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions [1]. This synthetic route contrasts with the preparation of 4,8-dichloroquinoline, which typically involves chlorination of quinoline or 4-hydroxyquinoline precursors with reagents such as POCl₃ or PCl₅ [2]. The key differentiation is that the bromination of 8-chloroquinoline proceeds selectively at the electron-rich C4 position (the pyridine ring position bearing the highest electron density for electrophilic attack), while the C8–Cl substituent is installed prior to this step. This sequential halogenation strategy yields a building block with a predetermined reactivity hierarchy — the more reactive C4–Br (for cross-coupling) and the less reactive C8–Cl (for late-stage diversification or as a stable substituent). In contrast, the dichloro analog is prepared through a single chlorination step that installs two electronically similar chlorine atoms, providing no built-in selectivity for sequential derivatization.

Synthetic methodology Halogenation Process chemistry

Evidence Item 6: Safety and Hazard Profile Differentiation — Transport Classification and Regulatory Burden vs. Dichloro Analog

4-Bromo-8-chloroquinoline carries a mandatory UN 2811 (Toxic solid, organic, n.o.s.) transport classification with Hazard Class 6.1 (Poison) and Packing Group III . Its GHS classification — with 97.4% notification ratio for both H301 (Toxic if swallowed, Acute Tox. 3) and H318 (Causes serious eye damage, Eye Dam. 1) — places it in a more restrictive handling category than 4,8-dichloroquinoline, which is classified with the lower-severity signal word 'Warning' and carries only H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. The nitrogen-storage requirement for the isomer 8-bromo-4-chloroquinoline (store under inert gas at 2–8 °C) represents an additional handling constraint not universally required for the target compound, which is stored long-term in a cool, dry place . These differences have direct implications for procurement: additional hazmat shipping fees apply to UN 2811 classified materials, and laboratory safety infrastructure (eye wash stations, designated poison storage) is required for the target compound.

Chemical safety Transport regulation GHS classification

Optimal Procurement and Deployment Scenarios for 4-Bromo-8-chloroquinoline (CAS 927800-40-6)


Scenario 1: Regioselective Synthesis of 4-Aryl-8-aminoquinoline Derivatives via Sequential Orthogonal Cross-Coupling

This is the principal synthetic use case where 4-bromo-8-chloroquinoline offers unambiguous selection advantage over 4,8-dichloroquinoline. The C4–Br bond undergoes Pd-catalyzed Suzuki–Miyaura coupling with arylboronic acids preferentially and exclusively over the C8–Cl bond [1]. Following C4 arylation, the C8–Cl substituent can be activated in a subsequent Buchwald–Hartwig amination step or nucleophilic aromatic substitution (SNAr) with amines, enabling the efficient construction of C4-aryl, C8-amino disubstituted quinoline libraries in two consecutive steps without protecting group manipulation. The dichloro analog would require careful stoichiometric control and would likely produce mixtures of mono- and disubstituted products under identical conditions [2]. Procurement recommendation: For any medicinal chemistry program targeting 4,8-differentially functionalized quinoline scaffolds, this compound should be specified as the sole dihaloquinoline building block.

Scenario 2: Late-Stage Diversification of Quinoline-Containing Lead Compounds via C4-Selective Derivatization

When a lead compound or advanced intermediate already contains an 8-chloroquinoline core, late-stage bromination at C4 followed by cross-coupling enables rapid analog generation without de novo synthesis of the entire scaffold. The bromination of 8-chloroquinoline using NBS/FeCl₃ proceeds regioselectively at the C4 position [3], after which the resulting 4-bromo-8-chloroquinoline intermediate can be diversified with any arylboronic acid partner. This 'late-stage functionalization' strategy is particularly valuable for SAR expansion around the C4 position while preserving the C8–Cl substituent for downstream biological property modulation (e.g., metabolic stability tuning via the chlorine atom's electron-withdrawing effect). The higher C4-regioselectivity of electrophilic bromination vs. chlorination makes the bromo-chloro building block the preferred intermediate over attempting direct C4-selective chlorination.

Scenario 3: Patent-Protected Process Development Requiring Documented Building Block Provenance

For industrial process chemistry groups filing composition-of-matter or process patents, the use of 4-bromo-8-chloroquinoline provides a traceable procurement chain and established prior-art landscape. The compound's association with 38 patent deposits [4] and its availability from the Sigma-Aldrich AldrichCPR collection (sourced from BioBlocks) provide documented commercial provenance that supports patent filing requirements. The experimental melting point specification (166–167 °C) can serve as a quality control parameter for incoming material verification, and the CAS number 927800-40-6 provides a unique, unambiguous identifier for patent documentation. The compound's GHS classification and transport information (UN 2811) are also standardized for regulatory sections of patent applications.

Scenario 4: Physicochemical Property-Driven Lead Optimization Where Higher Lipophilicity (logP 3.7) Is Desired Over the Dichloro Analog (logP ~3.0)

In drug discovery programs where the target product profile requires enhanced membrane permeability and CNS penetration, the higher XLogP3 of 4-bromo-8-chloroquinoline (3.7) [5] compared to 4,8-dichloroquinoline (~3.0) [6] may provide a critical advantage. The ~0.7 log unit difference translates to approximately a 5-fold higher partition coefficient, which can be decisive for crossing the blood-brain barrier. Additionally, the higher molecular weight (242.50 vs. 198.05) and density (1.7 vs. 1.407 g/cm³) influence both pharmacokinetic properties and solid-form characteristics of the final drug substance. Medicinal chemistry teams evaluating SAR around halogen substitution patterns should procure both the bromo-chloro and the dichloro variants for systematic comparison, as the divergent logP, pKa, and steric profiles of Br vs. Cl at C4 can produce non-obvious structure-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-8-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.